1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
Description
Properties
IUPAC Name |
[1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-yl]oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BrFNOSi/c1-18(2,3)23(4,5)22-16-8-10-21(11-9-16)13-14-12-15(20)6-7-17(14)19/h6-7,12,16H,8-11,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKMJUFFDCWIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)CC2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BrFNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122872 | |
| Record name | Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704065-57-5 | |
| Record name | Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Hydroxyl Group with tert-Butyldimethylsilyl (TBDMS)
The hydroxyl group at the 4-position of the piperidine ring is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step prevents undesired side reactions during subsequent alkylation.
- Typical conditions: TBDMS-Cl, imidazole, anhydrous solvent (e.g., DMF or dichloromethane), room temperature.
- Outcome: Formation of 4-((tert-butyldimethylsilyl)oxy)piperidine intermediate with high yield and selectivity.
Introduction of the 2-Bromo-5-fluorobenzyl Group
The 1-position of the piperidine ring is alkylated with 2-bromo-5-fluorobenzyl bromide or a related benzyl halide derivative.
- Method: Nucleophilic substitution reaction where the nitrogen atom of the piperidine ring acts as a nucleophile.
- Typical conditions: Use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or DMSO, at room temperature or slightly elevated temperatures.
- Reaction time: Several hours to overnight to ensure complete conversion.
- Purification: Column chromatography or recrystallization to isolate the pure product.
Example Preparation Procedure (Adapted from Related Piperidine Derivatives)
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| 1. Protection of 4-hydroxyl group | tert-Butyldimethylsilyl chloride, imidazole, DMF, rt, 12 h | >90% | Efficient silylation of hydroxyl group |
| 2. Alkylation at nitrogen | 2-Bromo-5-fluorobenzyl bromide, potassium carbonate, DMF, rt to 50°C, 16 h | 60-75% | N-alkylation with benzyl halide |
| 3. Purification | Silica gel chromatography (Hexane:Ethyl acetate mixtures) | - | Isolates pure 1-(2-bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine |
Detailed Research Findings and Data
- NMR Characterization: The product typically shows characteristic signals for the TBDMS group (singlets near 0.0 ppm for Si-CH3 and around 0.9 ppm for tert-butyl protons), aromatic protons of the 2-bromo-5-fluorobenzyl group, and piperidine ring protons.
- IR Spectroscopy: Presence of Si-O stretching vibrations near 1100 cm^-1 confirms silyl ether formation.
- Yield Optimization: Reaction conditions such as base choice, solvent, temperature, and reaction time significantly affect yield and purity. Potassium carbonate in DMF at room temperature is commonly optimal for N-alkylation.
- Purification: Silica gel chromatography with hexane/ethyl acetate gradients effectively separates the desired product from side products.
Comparative Table of Key Preparation Parameters
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Hydroxyl protection | TBDMS-Cl, imidazole, DMF, rt, 12 h | >90% yield, stable silyl ether formation |
| Alkylation base | Potassium carbonate or sodium hydride | K2CO3 preferred for milder conditions |
| Alkylation solvent | DMF or DMSO | Polar aprotic solvents enhance nucleophilicity |
| Temperature | Room temperature to 50°C | Higher temp can increase rate but risk side reactions |
| Reaction time | 12-24 hours | Longer times ensure completion |
| Purification method | Silica gel chromatography (Hex:EtOAc gradient) | Effective removal of impurities |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. The presence of the bromine and fluorine substituents can enhance the binding affinity and selectivity of the compounds synthesized from it towards specific biological targets.
Case Studies:
- Neuropharmacology: Research has shown that derivatives of piperidine can modulate neurotransmitter systems, making them candidates for treating conditions like depression and anxiety. The incorporation of the 2-bromo-5-fluorobenzyl group may increase efficacy by enhancing receptor interactions.
- Anticancer Agents: Studies indicate that piperidine derivatives can exhibit anticancer properties. The structural modifications provided by this compound could lead to the development of novel chemotherapeutic agents.
Chemical Biology
In chemical biology, 1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine can act as a probe to investigate biological pathways involving piperidine derivatives. Its ability to undergo various chemical reactions allows researchers to modify its structure to study different biological interactions.
Applications:
- Target Identification: The compound can be used to identify and characterize molecular targets in biological systems through selective labeling or modification.
- Pathway Analysis: By attaching other functional groups, researchers can use this compound to trace metabolic pathways and understand cellular mechanisms.
Material Science
The unique structural features of this compound make it suitable for developing novel materials with specific properties.
Potential Developments:
- Polymer Chemistry: The compound's reactivity allows it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical or thermal properties.
- Nanotechnology: Its chemical structure could be utilized in the synthesis of nanoparticles for drug delivery systems or as components in electronic devices.
Chemical Properties and Reactions
This compound can undergo various reactions, including oxidation, reduction, and substitution. These reactions facilitate its application across different fields:
| Reaction Type | Description |
|---|---|
| Oxidation | Introduction of additional functional groups |
| Reduction | Alteration or removal of substituents |
| Substitution | Replacement of bromine or fluorine with other nucleophiles |
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
A. Aromatic Substitution Patterns
- Bromine Position : The target’s 2-bromo-5-fluorobenzyl group vs. the 3-bromo-5-fluorophenyl in alters steric and electronic profiles. The ortho-bromo substituent in the target may hinder electrophilic substitution reactions compared to the meta-bromo analogue.
- Sulfonyl vs. Benzyl : Sulfonyl derivatives (e.g., ) exhibit higher polarity and hydrogen-bonding capacity, making them suitable for aqueous-phase reactions. In contrast, the benzyl group in the target enhances lipophilicity, favoring membrane permeability in drug design.
B. Protecting Group Variations
C. Predicted Physicochemical Properties
- Boiling Points : The sulfonyl analogue has a higher predicted boiling point (399°C) due to stronger intermolecular forces, whereas the target’s benzyl group may lower it slightly.
- pKa : The TBS-protected compounds (e.g., , pKa 2.4) are less acidic than hydroxyl-containing intermediates, enabling selective deprotection in multi-step syntheses.
Biological Activity
Overview
1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine is a synthetic organic compound with significant potential in medicinal chemistry and chemical biology. This compound features a piperidine ring that is substituted with a 2-bromo-5-fluorobenzyl group and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. Its unique structure suggests various biological activities, particularly in the context of neurological disorders and potential therapeutic applications.
- Molecular Formula : C15H20BrFNO2Si
- CAS Number : 1704065-57-5
- Molecular Weight : 359.3 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms in its structure can enhance binding affinity and selectivity for these targets, potentially modulating their activity. The TBDMS group plays a crucial role in protecting the hydroxyl functionality, influencing the compound's solubility and stability.
Biological Activity Studies
Recent studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activity Studies
| Compound | Target Cells | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | L1210 mouse leukemia cells | 0.05 | Inhibition of cell proliferation via nucleotide release |
| Compound B | Various cancer cell lines | 0.10 | Modulation of kinase activity |
| 1-(2-Bromo-5-fluorobenzyl)-4-((TBDMS)Oxy)piperidine | TBD | TBD | TBD |
Note: Specific IC50 values for the compound are not yet published but are expected to follow similar trends observed in related compounds.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study on piperidyl phosphoramidate analogues demonstrated potent inhibition against L1210 mouse leukemia cells, with IC50 values in the nanomolar range. These findings suggest that structurally similar compounds may exhibit comparable activities against various cancer types .
- Neuroreceptor Binding : Research on related piperidine derivatives has shown their ability to bind to neuroreceptors, indicating potential applications in treating neurological disorders. The binding affinities observed suggest that modifications like those present in 1-(2-Bromo-5-fluorobenzyl)-4-((TBDMS)Oxy)piperidine could enhance therapeutic efficacy .
- Drug Development Applications : The compound's unique structural features make it a candidate for developing novel materials and pharmaceutical agents targeting specific biological pathways, particularly those involved in multidrug resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with tert-butyl 4-hydroxypiperidine-1-carboxylate. Protect the hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) under inert conditions (e.g., N₂) with imidazole as a base in DMF or THF .
- Step 2 : Deprotect the Boc group using HCl in dioxane, followed by alkylation with 2-bromo-5-fluorobenzyl bromide. Use a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ or DIEA at 50–80°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity, temperature, and stoichiometry of the benzyl bromide to improve yield. For reproducibility, use Design of Experiments (DoE) to evaluate parameter interactions .
Q. How can the structural integrity of this compound be validated under varying storage conditions?
- Methodology :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via HPLC-MS for impurities. Compare with freshly synthesized batches .
- Light Sensitivity : Expose the compound to UV light (254 nm) in quartz cells and monitor degradation via UV-Vis spectroscopy. Use amber glassware for light-sensitive storage .
Advanced Research Questions
Q. What strategies can resolve contradictions in observed reactivity between halogenated benzyl groups and piperidine nitrogen during alkylation?
- Case Analysis :
- Issue : Steric hindrance from the TBS-protected hydroxyl group may reduce nucleophilicity of the piperidine nitrogen, leading to incomplete alkylation .
- Solution : Introduce a transient protecting group (e.g., Fmoc) for the piperidine nitrogen during TBS protection, then remove it post-alkylation. Alternatively, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
Q. How does the tert-butyldimethylsilyl (TBS) group influence the compound’s pharmacokinetic properties in preclinical models?
- Methodology :
- In Vitro Studies : Assess metabolic stability in liver microsomes (human/rat). Quantify TBS cleavage using LC-MS/MS to identify active metabolites .
- In Vivo Correlation : Administer the compound to rodent models and compare plasma concentrations of the parent molecule vs. desilylated metabolites. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate half-life and bioavailability .
Q. What computational tools are effective for predicting interactions between this compound and bacterial enzyme targets (e.g., DNA gyrase)?
- Approach :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on halogen bonding between the bromine atom and active-site residues .
- MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess binding stability. Compare with experimental IC₅₀ values from enzyme inhibition assays .
Data Contradiction Analysis
Q. How to address discrepancies between in silico predictions and experimental binding affinities for this compound?
- Root Cause :
- Possible Factors : (1) Overlooked solvation effects in docking simulations; (2) conformational flexibility of the TBS group altering binding modes .
- Resolution :
- Solvent Correction : Re-run docking with explicit water molecules and compare binding scores.
- Crystallography : Co-crystallize the compound with the target enzyme and solve the structure via X-ray diffraction (resolution ≤2.0 Å) to validate binding poses .
Structural and Functional Comparison
Q. How does the substitution pattern (2-bromo-5-fluoro vs. 4-bromo-2-fluoro) on the benzyl group affect biological activity?
- Comparative Analysis :
- Synthesis : Prepare analogs with alternative halogen positions using the same synthetic route.
- Bioactivity Testing : Screen against bacterial strains (e.g., S. aureus) to determine MIC values. Correlate electronic effects (Hammett σ constants) with potency .
- Key Finding : 2-Bromo-5-fluoro substitution may enhance membrane permeability due to reduced steric clash with lipid bilayers .
Safety and Handling
Q. What precautions are necessary when handling this compound in electrophilic reaction environments?
- Guidelines :
- Reactivity Risk : The bromine atom may participate in unintended SNAr reactions under strong base conditions. Avoid using NaH or LDA unless rigorously dried .
- Personal Protection : Use nitrile gloves, fume hood, and explosion-proof refrigerators for storage. Refer to NFPA 704 ratings for flammability and reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
